molecular formula C7H6BrClO B1272324 4-Bromo-3-chloroanisole CAS No. 50638-46-5

4-Bromo-3-chloroanisole

Cat. No.: B1272324
CAS No.: 50638-46-5
M. Wt: 221.48 g/mol
InChI Key: SUFFQYRWSRMBQC-UHFFFAOYSA-N
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Description

4-Bromo-3-chloroanisole, with the chemical formula C7H6BrClO, is a compound known for its applications in various chemical processes. This colorless liquid, also referred to as 4-Bromo-3-chloromethoxybenzene, is characterized by its bromine, chlorine, and methoxy functional groups .

Mechanism of Action

Preparation Methods

4-Bromo-3-chloroanisole is generally synthesized by reacting p-hydroxyanisole with cuprous bromide (CuBr2) and cuprous chloride (CuCl). The reaction conditions can be adjusted according to specific requirements, and the most commonly used reaction solvents are dimethylsulfamide (DMSO) or dimethylformamide (DMF) .

Chemical Reactions Analysis

4-Bromo-3-chloroanisole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-3-chloroanisole serves as a crucial reagent for organic synthesis. It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In scientific research, it is believed to function as an inhibitor of specific enzymes and proteins, making it valuable in biochemical studies .

Comparison with Similar Compounds

4-Bromo-3-chloroanisole can be compared with other similar compounds, such as:

    4-Bromoanisole: Similar in structure but lacks the chlorine atom.

    3-Chloroanisole: Similar in structure but lacks the bromine atom.

    4-Bromo-3-methylaniline: Contains a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its combination of bromine, chlorine, and methoxy functional groups, which confer specific reactivity and applications .

Properties

IUPAC Name

1-bromo-2-chloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFFQYRWSRMBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373596
Record name 4-Bromo-3-chloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-46-5
Record name 1-Bromo-2-chloro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50638-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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